4-(Dimethylamino)-2-methylpyrimidine-5-carbaldehyde
Overview
Description
4-(Dimethylamino)-2-methylpyrimidine-5-carbaldehyde is an organic compound belonging to the pyrimidine family It is characterized by the presence of a dimethylamino group at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-methylpyrimidine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylpyrimidine-5-carbaldehyde with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: 4-(Dimethylamino)-2-methylpyrimidine-5-carboxylic acid.
Reduction: 4-(Dimethylamino)-2-methylpyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-2-methylpyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-methylpyrimidine-5-carbaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A related compound with similar nucleophilic properties but lacking the aldehyde group.
2-Methylpyrimidine-5-carbaldehyde: Similar structure but without the dimethylamino group.
4-(Dimethylamino)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
4-(Dimethylamino)-2-methylpyrimidine-5-carbaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and interaction profiles. The presence of both the dimethylamino and aldehyde groups allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
4-(dimethylamino)-2-methylpyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6-9-4-7(5-12)8(10-6)11(2)3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOJUOJDIJRPQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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